3-(Bromomethyl)-7-methoxy-2H-chromen-2-one
CAS No.: 133932-20-4
Cat. No.: VC8230890
Molecular Formula: C11H9BrO3
Molecular Weight: 269.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133932-20-4 |
---|---|
Molecular Formula | C11H9BrO3 |
Molecular Weight | 269.09 g/mol |
IUPAC Name | 3-(bromomethyl)-7-methoxychromen-2-one |
Standard InChI | InChI=1S/C11H9BrO3/c1-14-9-3-2-7-4-8(6-12)11(13)15-10(7)5-9/h2-5H,6H2,1H3 |
Standard InChI Key | CMOYFLHIGAOGTC-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C=C(C(=O)O2)CBr |
Canonical SMILES | COC1=CC2=C(C=C1)C=C(C(=O)O2)CBr |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecular structure of 3-(bromomethyl)-7-methoxy-2H-chromen-2-one consists of a benzopyrone backbone (chromen-2-one) substituted with a bromomethyl group at position 3 and a methoxy group at position 7. The bromomethyl moiety enhances electrophilicity, making the compound reactive toward nucleophiles, while the methoxy group contributes to electronic modulation of the aromatic system .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 269.09 g/mol |
Exact Mass | 267.974 Da |
IUPAC Name | 3-(bromomethyl)-7-methoxy-2H-chromen-2-one |
Topological Polar Surface Area | 39.44 Ų |
LogP (Octanol-Water) | 2.70 |
The compound’s planar structure facilitates π-π stacking interactions, which are critical for binding biological targets such as enzymes and DNA.
Synthetic Routes and Optimization
Key Synthesis Strategies
The synthesis of 3-(bromomethyl)-7-methoxy-2H-chromen-2-one typically begins with 7-methoxycoumarin, which undergoes bromomethylation at position 3. A common approach involves the reaction of 7-methoxycoumarin with bromomethylating agents such as bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Alternative methods include the Pechmann condensation of resorcinol derivatives with β-keto esters, followed by regioselective bromination .
Industrial-Scale Production
Industrial protocols emphasize continuous flow reactors to enhance yield (up to 85%) and minimize byproducts. Solvent systems such as dichloromethane or tetrahydrofuran are preferred for their ability to dissolve both coumarin precursors and brominating agents.
Reactivity and Chemical Transformations
Nucleophilic Substitution
The bromomethyl group undergoes facile nucleophilic substitution with amines, thiols, and alkoxides, enabling the synthesis of diverse derivatives. For example, reaction with primary amines yields 3-(aminomethyl)-7-methoxycoumarins, which exhibit enhanced bioavailability.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids introduce aromatic substituents at the bromomethyl site, expanding structural diversity for drug discovery.
Biological Activities and Mechanisms
Anticancer Properties
Structural analogs of this compound induce apoptosis in human leukemia (HL-60) cells via caspase-3 activation and mitochondrial membrane depolarization. IC values range from 10–25 µM, suggesting moderate potency .
Applications in Medicinal Chemistry
Drug Precursor
The compound serves as a scaffold for developing kinase inhibitors and topoisomerase II antagonists. For instance, 3-(morpholinomethyl)-7-methoxycoumarin, synthesized from this precursor, inhibits CDK4/6 with an IC of 0.8 µM.
Table 2: Bioactive Derivatives and Targets
Derivative | Biological Target | IC/MIC |
---|---|---|
3-(Piperidinomethyl) | CDK4/6 | 0.8 µM |
3-(Thiomorpholinomethyl) | Candida albicans | 4 µg/mL |
3-(Azidomethyl) | Click chemistry probe | N/A |
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